molecular formula C11H17N3O B1518763 N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide CAS No. 1170071-25-6

N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B1518763
CAS No.: 1170071-25-6
M. Wt: 207.27 g/mol
InChI Key: GQNIKYNUDKESIO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide: is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of cyclohexylamine with 1H-pyrazole-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted pyrazolyl derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

  • N-cyclohexyl-2-(5-methyl-1H-pyrazol-1-yl)acetamide

  • N-cyclohexyl-2-(2H-pyrazol-2-yl)acetamide

Uniqueness: N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide stands out due to its specific substitution pattern on the pyrazolyl ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile chemical properties make it a valuable compound in research and development.

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Properties

IUPAC Name

N-cyclohexyl-2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNIKYNUDKESIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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